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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 3-
Amino-2-hydroxybenzonitrile (CAS 67608-57-5) did not yield any publicly available datasets.
To fulfill the structural and content requirements of this technical guide, the following sections
present data and protocols for the closely related compound, 3-Aminobenzonitrile (CAS 2237-
30-1), as an illustrative example. All data presented below pertains to 3-Aminobenzonitrile and
not 3-Amino-2-hydroxybenzonitrile.

This guide provides a comprehensive overview of the spectroscopic characterization of 3-
Aminobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.[1] The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Aminobenzonitrile.

Table 1: 1H NMR Spectroscopic Data for 3-Aminobenzonitrile
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Chemical Shift (ppm) Multiplicity Assighment
7.198 t (triplet) Aromatic CH
6.89 d (triplet) Aromatic CH
6.88 d (doublet) Aromatic CH
5.61 s (singlet) -NH2

Solvent: DMSO-d6,
Frequency: 400 MHz.[2]

Table 2: 13C NMR Spectroscopic Data for 3-Aminobenzonitrile

Chemical Shift (ppm) Assignment
150.0 C-NH2

131.0 Aromatic CH
121.0 Aromatic CH
119.5 -CN

118.0 Aromatic CH
116.5 Aromatic CH
112.5 C-CN

Solvent: DMSO-d6.[3]

Table 3: IR Spectroscopic Data for 3-Aminobenzonitrile
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Wavenumber (cm-1) Interpretation

3436 N-H stretch (asymmetric)

3351 N-H stretch (symmetric)

2220 C=N stretch

1622 N-H bend (scissoring)

1585, 1485 C=C stretch (aromatic)

880, 780 C-H bend (aromatic, out-of-plane)

Sample Preparation: KBr disc or nujol mull.[4]
The nitrile functional group (C=N) typically
shows a sharp and intense peak around 2200
cm-1.[5]

Table 4: Mass Spectrometry Data for 3-Aminobenzonitrile

m/z Interpretation

118 [M]+ (Molecular lon)
91 [M-HCN]+

64 [C5H4]+

lonization Method: Electron lonization (EI).[6]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below.

2.1 NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3-Aminobenzonitrile was dissolved in 0.6-
0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[7] The solution was transferred to a 5
mm NMR tube.
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e Instrumentation:1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.[2][3]

e 1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

e 13C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse
sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6
(39.5 ppm).

2.2 FT-IR Spectroscopy

e Sample Preparation: A small amount of solid 3-Aminobenzonitrile was finely ground with
potassium bromide (KBr) and pressed into a thin pellet.[8] Alternatively, a mull was prepared
by grinding the sample with a few drops of Nujol and placing it between two KBr plates.[9]

 Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: A background spectrum of the KBr pellet or Nujol was first recorded and
automatically subtracted from the sample spectrum. The spectrum was typically recorded in
the range of 4000-400 cm-1.

2.3 Mass Spectrometry

o Sample Introduction: The sample was introduced into the mass spectrometer, often after
separation by gas chromatography (GC-MS).[10]

« lonization: Electron lonization (EI) was used, with a standard electron energy of 70 eV.[10]

e Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

o Detection: The abundance of each ion was measured by a detector to generate the mass
spectrum.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Spectroscopic Analysis Workflow
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A flowchart of the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-2-
hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112898#spectroscopic-data-nmr-ir-ms-of-3-amino-2-
hydroxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b112898?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

